molecular formula C26H23NOP+ B11112188 [2-(4-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium

[2-(4-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium

Cat. No.: B11112188
M. Wt: 396.4 g/mol
InChI Key: UDDVUSJDTTVZQT-UHFFFAOYSA-O
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Description

[2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium is a chemical compound with the molecular formula C26H23BrNOP. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group, an oxoethyl group, and a triphenylphosphanium moiety.

Preparation Methods

The synthesis of [2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium typically involves the reaction of triphenylphosphine with 2-(4-aminophenyl)-2-oxoethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

[2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium undergoes various chemical reactions, including:

Scientific Research Applications

[2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium can be compared with similar compounds such as:

Properties

Molecular Formula

C26H23NOP+

Molecular Weight

396.4 g/mol

IUPAC Name

[2-(4-aminophenyl)-2-oxoethyl]-triphenylphosphanium

InChI

InChI=1S/C26H22NOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2,(H-,27,28)/p+1

InChI Key

UDDVUSJDTTVZQT-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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